(2E,5Z)-5-{[1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one
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Overview
Description
The compound (2E,5Z)-5-{[1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one is a synthetic organic molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-5-{[1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole derivative, followed by the introduction of the thiazolidinone moiety. The final step involves the formation of the imino group through a condensation reaction with the appropriate aldehyde or ketone under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener, more sustainable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-5-{[1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2E,5Z)-5-{[1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E,5Z)-5-{[1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Properties
Molecular Formula |
C20H21F2N3O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(5E)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21F2N3O2S/c1-12-9-14(13(2)25(12)17-6-5-15(21)11-16(17)22)10-18-19(26)24(3)20(28-18)23-7-8-27-4/h5-6,9-11H,7-8H2,1-4H3/b18-10+,23-20? |
InChI Key |
BKQZKTRCUAWRHT-FZOVEGBXSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)F)F)C)/C=C/3\C(=O)N(C(=NCCOC)S3)C |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)F)F)C)C=C3C(=O)N(C(=NCCOC)S3)C |
Origin of Product |
United States |
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